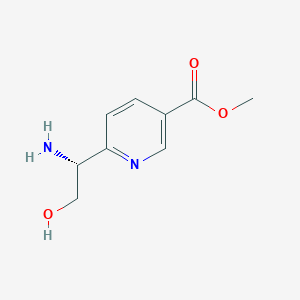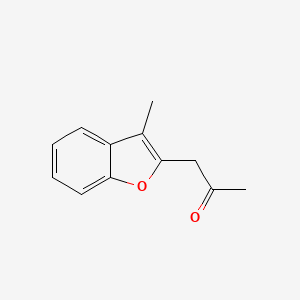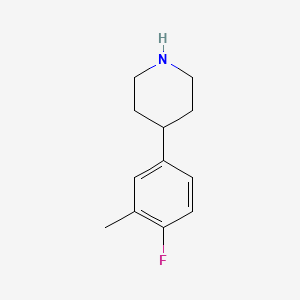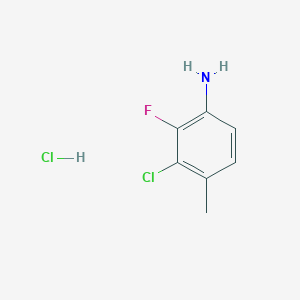
Methyl 2-amino-2-(3-methanesulfonylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-methanesulfonylphenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It features a methanesulfonyl group attached to a phenyl ring, which is further connected to an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-methanesulfonylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methanesulfonylbenzaldehyde and glycine methyl ester.
Condensation Reaction: The aldehyde group of 3-methanesulfonylbenzaldehyde reacts with the amino group of glycine methyl ester under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-methanesulfonylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-methanesulfonylphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-methanesulfonylphenyl)acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amino group can form hydrogen bonds and participate in various biochemical interactions. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate: This compound features a chloro group instead of a methanesulfonyl group.
Methyl 2-amino-2-(3-nitrophenyl)acetate: This compound has a nitro group instead of a methanesulfonyl group.
Uniqueness
Methyl 2-amino-2-(3-methanesulfonylphenyl)acetate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-methylsulfonylphenyl)acetate |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9(11)7-4-3-5-8(6-7)16(2,13)14/h3-6,9H,11H2,1-2H3 |
InChI Key |
DUKQZRDFTNLYMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)





![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)



